molecular formula C16H18N2O3 B2986419 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide CAS No. 477512-29-1

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2986419
CAS No.: 477512-29-1
M. Wt: 286.331
InChI Key: LGLGJNJJNPEAMC-UHFFFAOYSA-N
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Description

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its unique structure allows for various research opportunities in fields such as pharmaceuticals, materials science, and organic chemistry.

Mechanism of Action

Mode of Action

Benzofuran compounds are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.

Preparation Methods

The synthesis of 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide can be achieved through a highly efficient two-step, one-pot protocol. This involves the transamidation of C–H arylated benzofuran products. The process begins with the installation of 8-aminoquinoline directed C–H arylation, followed by transamidation chemistry . This method enables access to a wide range of C3-substituted benzofuran-2-carboxamide derivatives in good to excellent yields .

Chemical Reactions Analysis

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core, to introduce various substituents.

Common reagents and conditions used in these reactions include palladium catalysts for C–H arylation and specific transamidation reagents for the formation of amide bonds . Major products formed from these reactions include a variety of C3-substituted benzofuran-2-carboxamide derivatives .

Scientific Research Applications

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide has numerous scientific research applications, including:

    Pharmaceuticals: It serves as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Organic Chemistry: It is used as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.

Comparison with Similar Compounds

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure, which allows for diverse applications and potential biological activities .

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLGJNJJNPEAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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